molecular formula C18H17ClN4O3S B5909831 5-(4-CHLOROPHENYL)-4-{[(E)-(2,4,6-TRIMETHOXYPHENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE

5-(4-CHLOROPHENYL)-4-{[(E)-(2,4,6-TRIMETHOXYPHENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE

Cat. No.: B5909831
M. Wt: 404.9 g/mol
InChI Key: RGMKQINBCULEPZ-KEBDBYFISA-N
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Description

5-(4-CHLOROPHENYL)-4-{[(E)-(2,4,6-TRIMETHOXYPHENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE: is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-CHLOROPHENYL)-4-{[(E)-(2,4,6-TRIMETHOXYPHENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using chlorobenzene derivatives.

    Formation of the Schiff Base: The Schiff base is formed by the condensation of the triazole derivative with 2,4,6-trimethoxybenzaldehyde under acidic or basic conditions.

    Introduction of the Hydrosulfide Group: The hydrosulfide group is introduced through a nucleophilic substitution reaction, typically using thiol reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrosulfide group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the Schiff base, converting it to the corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound has shown potential as an antimicrobial and antifungal agent. Its triazole ring is known to inhibit the growth of certain pathogens, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is being explored for its potential as an anticancer agent. The presence of the triazole ring and the Schiff base moiety contribute to its ability to interact with biological targets, potentially leading to the inhibition of cancer cell proliferation.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of 5-(4-CHLOROPHENYL)-4-{[(E)-(2,4,6-TRIMETHOXYPHENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE involves its interaction with various molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. The Schiff base moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the disruption of cellular processes. The hydrosulfide group can participate in redox reactions, affecting the cellular redox balance.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol
  • 4-(2,4,6-Trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 5-(4-Chlorophenyl)-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol

Uniqueness

The uniqueness of 5-(4-CHLOROPHENYL)-4-{[(E)-(2,4,6-TRIMETHOXYPHENYL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE lies in its combination of functional groups. The presence of the chlorophenyl group, the Schiff base, and the hydrosulfide group in a single molecule provides a unique set of chemical properties and biological activities. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(4-chlorophenyl)-4-[(E)-(2,4,6-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O3S/c1-24-13-8-15(25-2)14(16(9-13)26-3)10-20-23-17(21-22-18(23)27)11-4-6-12(19)7-5-11/h4-10H,1-3H3,(H,22,27)/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGMKQINBCULEPZ-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C(=C1)OC)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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